Vitalethine

Antineoplastic Melanoma Cloudman S-91

Researchers requiring ultra-potent immunomodulators often face contaminated β-alethine preparations with unreliable biological responses. Vitalethine (CAS 143129-01-5), the authentic carboxyamino-modified disulfide dimer, eliminates this issue. • Active at femtomolar to attomolar concentrations in vitro; femtogram/kg efficacy in vivo. • Diagnostic IR band at 1560 cm⁻¹ and clean MS spectrum ensure unambiguous QC. • Inhibits Cloudman S-91 melanoma at 100 pg/kg, reversing β-alethine's stimulatory effect at 100 ng/kg. • Enables erythropoietin-independent erythropoiesis and B-cell activation studies without redox artifacts. Full spectral documentation provided.

Molecular Formula C12H22N4O6S2
Molecular Weight 382.5 g/mol
CAS No. 143129-01-5
Cat. No. B032829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitalethine
CAS143129-01-5
Synonyms3,3'-(dithiodi-2,1-ethanediylamino)bis(N-(3-oxopropyl)carbamic acid)
thiol N-(carboxy)-beta-alanylcysteamine
vitalethine
Molecular FormulaC12H22N4O6S2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESC(CNC(=O)O)C(=O)NCCSSCCNC(=O)CCNC(=O)O
InChIInChI=1S/C12H22N4O6S2/c17-9(1-3-15-11(19)20)13-5-7-23-24-8-6-14-10(18)2-4-16-12(21)22/h15-16H,1-8H2,(H,13,17)(H,14,18)(H,19,20)(H,21,22)
InChIKeyNXURKZIMAQBJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitalethine Identity and Classification


Vitalethine (CAS 143129-01-5) is the disulfide dimer of N-(carboxy)-β-alanyl-cysteamine, a synthetic member of the vitaletheine modulator family with the molecular formula C₁₂H₂₂N₄O₆S₂ and molecular weight 382.46 g/mol . Unlike simple aminothiols, vitalethine incorporates two terminal carbamic acid (carboxyamino) groups appended to a β-alethine core, producing a symmetrically substituted disulfide that exhibits biological activities at femtomolar to attomolar concentrations in vitro and femtogram-per-kilogram doses in vivo [1]. This compound is primarily investigated as a research tool for probing ultra-potent cellular regulation, erythropoiesis, and antineoplastic mechanisms.

Why Analogs Cannot Substitute for Vitalethine


Vitalethine is not a simple disulfide equivalent of β-alethine or cystamine. The two N-terminal carbamic acid moieties of vitalethine confer distinct infrared spectral signatures (e.g., a characteristic band at 1560 cm⁻¹ not present in neutralized β-alethine) and profoundly alter biological potency [1]. In the Cloudman S-91 melanoma model, authentic β-alethine at 100 ng/kg stimulated tumor growth, whereas vitalethine at a 1,000-fold lower dose (100 pg/kg) inhibited tumor development, demonstrating that the carboxyamino modification qualitatively reverses the biological response [2]. Commercial β-alethine preparations frequently contain brominated and bis-Schiff base contaminants detectable by mass spectrometry that act as competitive inhibitors, rendering substitution pharmacologically unreliable [3].

Comparative Evidence Against Closest Analogs


Antitumor Activity in Melanoma Model

In the Cloudman S-91 murine melanoma model, vitalethine administered at 100 pg/kg body weight produced significant tumor inhibition relative to saline controls. In the same patent figures, β-alethine at 100 ng/kg (a 1,000-fold higher mass dose) stimulated tumor development above control levels, indicating that the carboxyamino modification of vitalethine inverts the tumor-modulating activity from agonistic to antagonistic [1]. The effective antitumor dose of vitalethine was later extended to femtogram/kg levels in the Cancer Research publication, achieving 80% survival in a uniformly fatal model [2].

Antineoplastic Melanoma Cloudman S-91 in vivo dosing

Immune Stimulation Potency

In the murine splenocyte hemolytic plaque assay (Jerne plaque assay), vitalethine stimulated antibody-producing plaque-forming cells at concentrations as low as attograms/mL (10⁻¹⁸ g/mL) [1]. In a separate study using the same assay system, β-alethine required an optimum concentration of approximately 10 ng/mL (10⁻⁸ g/mL) to stimulate plaque-forming cell responses, producing 16,875 PFC/10⁶ cells vs. 55 PFC/10⁶ in controls [2].

Immunomodulation Hemolytic plaque assay splenocyte potency

Mass Spectrometric Purity Profile

Authentic vitalethine preparations analyzed by mass spectrometry display expected molecular ion peaks at m/z 384 (H⁺ adduct) and 406 (Na⁺ adduct), with minimal intensity for decomposition or artifact ions [1]. Non-authentic β-alethine preparations from other laboratories exhibit prominent contaminant peaks at m/z 188.2 (bis-Schiff base derivative) and m/z 372.9 (brominated derivative), which together constitute approximately 80% of total ion intensity, leaving only ~20% of signal attributable to the desired disulfide species [1]. These contaminants are absent in authentic vitalethine synthesized by the reported inventor procedure.

Mass spectrometry chemical purity contaminant analysis artifact identification

Infrared Spectral Differentiation

Infrared spectroscopy of neutralized vitalethine (ZnO-neutralized) reveals a prominent absorption band at 1560 cm⁻¹ that is not observed in neutralized β-alethine under identical conditions [1]. This band is attributed to the carbamate/carbonimidate functional groups unique to vitalethine. Upon heating to their respective melting/decomposition points, the IR spectral differences between vitalethine and β-alethine disappear, confirming that thermal degradation converts vitalethine into a β-alethine-like species, corroborating the structural assignment of the labile carboxyamino moieties [2].

Infrared spectroscopy structural characterization carbamate quality control

Erythropoietic Regulation Potency

Vitalethine modulates red blood cell production from erythropoietin-deprived BFU-E/CFU-E progenitor cells at medium concentrations ranging from 1 femtogram/mL to 100 picograms/mL [1]. In contrast, β-alethine was reported separately to enhance cellular adaptation and proliferation at an optimum of approximately 10 ng/mL (10,000 pg/mL) in murine liver cell culture [2]. While these measurements derive from different cellular systems, the erythropoietic activity of vitalethine occurs at concentrations roughly 100- to 10,000,000-fold lower than the optimal β-alethine concentration in cell culture.

Erythropoiesis RBC progenitor concentration-response femtogram

Differentiated Application Scenarios


Ultra-Low-Dose Antineoplastic Studies

Vitalethine at femtogram/kg to picogram/kg intraperitoneal doses produces tumor inhibition and 80% survival in the Cloudman S-91 melanoma model, whereas β-alethine at 100 ng/kg stimulates tumor growth [1][2]. This divergent dose-response relationship makes vitalethine the only viable candidate from the vitaletheine modulator family for syngeneic melanoma immunotherapy research.

Attogram-Level Immunomodulation Assays

Vitalethine uniquely stimulates antibody-producing plaque-forming cell responses at attogram/mL concentrations [1], enabling studies of B-cell activation at signal intensities that avoid the non-specific redox and proliferative artifacts observed with nanogram-level dosing of β-alethine or cystamine [2].

Chemical Authenticity Verification Standard

The diagnostic IR band at 1560 cm⁻¹ and the contaminant-free mass spectrum of authentic vitalethine provide unambiguous quality control benchmarks [1][2]. Laboratories synthesizing or procuring vitaletheine modulators can use these spectral fingerprints to distinguish authentic vitalethine from degraded or contaminated β-alethine preparations.

Erythropoietin-Independent Progenitor Expansion

Vitalethine regulates RBC production from BFU-E/CFU-E progenitor cells in the absence of erythropoietin at femtogram/mL concentrations [1], enabling dissection of erythropoietin-independent erythropoietic signaling pathways. β-Alethine has not been demonstrated to possess this activity at comparable concentrations, making vitalethine the obligatory tool compound for this application.

Technical Documentation Hub

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